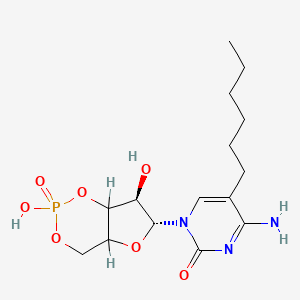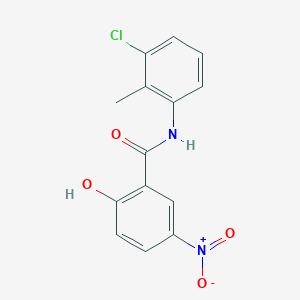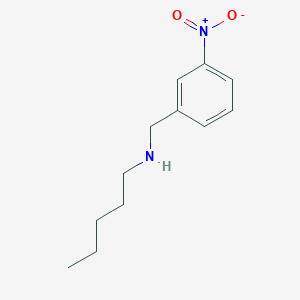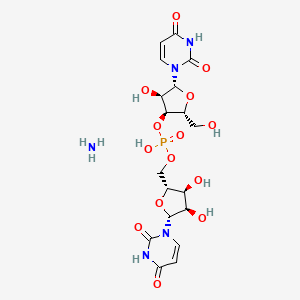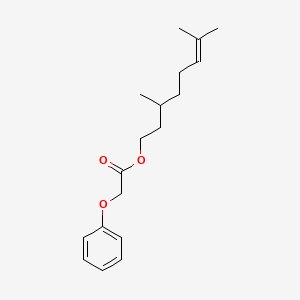
3,7-Dimethyl-6-octenyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-6-octenyl phenoxyacetate is an organic compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . . This compound is characterized by its phenoxyacetate group attached to a 3,7-dimethyl-6-octenyl chain, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-6-octenyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3,7-dimethyl-6-octen-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also enhance the production process by providing a more controlled reaction environment and reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dimethyl-6-octenyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-6-octenyl phenoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-6-octenyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenoxyacetic acid and 3,7-dimethyl-6-octen-1-ol, which may interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed effects of the compound.
Comparación Con Compuestos Similares
Phenoxyacetic acid: A simpler analog with similar chemical properties.
3,7-Dimethyl-6-octen-1-ol: The alcohol precursor used in the synthesis of 3,7-Dimethyl-6-octenyl phenoxyacetate.
Phenoxyacetates: A class of compounds with varying alkyl or aryl groups attached to the phenoxyacetic acid moiety.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,7-dimethyl-6-octenyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it a valuable compound in various applications.
Propiedades
Número CAS |
93805-22-2 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl 2-phenoxyacetate |
InChI |
InChI=1S/C18H26O3/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-21-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
Clave InChI |
OCXSQRQMLDBSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


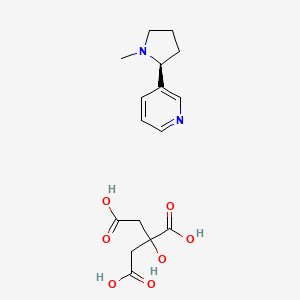
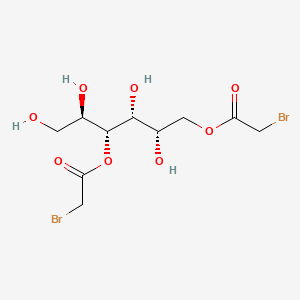

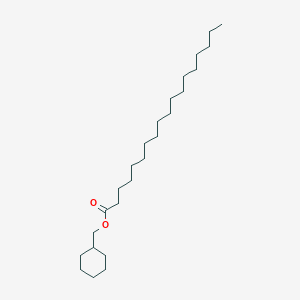

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
